molecular formula C8H8Cl2N4O B1450521 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol CAS No. 1382981-71-6

2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

Cat. No. B1450521
M. Wt: 247.08 g/mol
InChI Key: APQFJZPUVYVAQC-UHFFFAOYSA-N
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Description

2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol is a chemical compound that belongs to the class of purine analogues. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

Synthetic Methodologies and Structural Insights

  • Synthetic Processes and Optimization : Research has demonstrated synthetic pathways for creating key intermediates like (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, crucial for developing pharmaceutical compounds such as Tenofovir Disoproxil Fumarate. Optimization of reaction conditions has been shown to significantly impact yield and purity, making these processes more viable for industrial production (Yu Zhu-ming, 2012).

  • Molecular and Crystal Structure Analyses : Studies on compounds like 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol have provided insights into their molecular and crystal structures through comprehensive analyses, including X-ray diffraction, NMR, and computational studies. These analyses contribute to a deeper understanding of the structural features that could influence the reactivity and potential applications of such compounds (I. Warad et al., 2018).

Potential Applications

  • Environmental Impact Assessment : The study of disinfection by-products (DBPs) in drinking water, including compounds similar to 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol, highlights the importance of monitoring and assessing the environmental and health impacts of chemical contaminants. This research emphasizes the need for continuous surveillance and risk assessment of DBPs in water treatment processes (Chunmei Li et al., 2017).

  • Catalysis and Chemical Transformations : Research on ionic liquid-based Ru(II)–phosphinite compounds has explored their catalytic use in transfer hydrogenation, including the synthesis of specific ionic compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol. These studies contribute to the development of novel catalysts with high efficiency and selectivity for various chemical transformations (M. Aydemir et al., 2014).

properties

IUPAC Name

2-(2,6-dichloro-7H-purin-8-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4O/c1-8(2,15)6-11-3-4(9)12-7(10)14-5(3)13-6/h15H,1-2H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQFJZPUVYVAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=C(N1)C(=NC(=N2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol

CAS RN

1382981-71-6
Record name 2-(2,6-dichloro-9H-purin-8-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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